NLG919: A Technical Guide to its Mechanism of Action in Cancer
NLG919: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NLG919, also known as navoximod or GDC-0919, is a potent and selective small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into L-kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the mechanism of action of NLG919 in cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Role of IDO1 in Cancer Immunology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive environment that allows tumors to evade the host's immune system.[1] IDO1 is an intracellular, heme-containing enzyme that initiates the catabolism of tryptophan down the kynurenine pathway.[2][3] This enzymatic activity has two main consequences that favor tumor growth:
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Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. By depleting tryptophan in the tumor microenvironment, IDO1 can induce T-cell anergy and apoptosis, thereby blunting the anti-tumor immune response.[2][3]
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Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a potent immunosuppressant. These metabolites can induce the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the effector T-cell response.[2][4]
IDO1 expression is upregulated in many tumor types and is often associated with a poor prognosis.[5] Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.
NLG919: A Potent and Selective IDO1 Inhibitor
NLG919 is an orally bioavailable, potent, and selective inhibitor of the IDO1 enzyme.[6][7] Preclinical studies have demonstrated its ability to effectively block IDO1 activity, leading to a reversal of the immunosuppressive tumor microenvironment and enhanced anti-tumor immune responses.
Biochemical and Cellular Potency
NLG919 exhibits potent inhibition of the IDO1 enzyme in both biochemical and cellular assays. The following table summarizes the key quantitative data reported for NLG919.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free | [6][8] |
| EC50 | 75 nM | Cell-based | [6][7][8] |
| IC50 | 79 nM | Cell-free (IDO1) | [9] |
| IC50 | 25 nM | Cell-free (TDO) | [9] |
| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (MLR) | [7][8] |
| ED50 | 120 nM | Antigen-specific T-cell suppression (mouse) | [7] |
Mechanism of Action of NLG919
The primary mechanism of action of NLG919 is the direct inhibition of the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, NLG919 reverses the two key immunosuppressive effects of IDO1 in the tumor microenvironment.
Signaling Pathway
The following diagram illustrates the IDO1 pathway and the mechanism of action of NLG919.
Caption: IDO1 Pathway and NLG919 Inhibition.
Preclinical Evidence
In vitro studies have demonstrated that NLG919 can effectively reverse IDO1-mediated T-cell suppression. In allogeneic mixed lymphocyte reactions (MLRs), NLG919 restored T-cell proliferation in the presence of IDO-expressing dendritic cells.[7][8] Furthermore, it abrogated the suppression of antigen-specific T-cells.[7]
In a murine B16-F10 melanoma model, oral administration of NLG919 led to a dose-dependent suppression of tumor growth.[10] The maximum efficacy was observed at a dose of 100 mg/kg.[10] Treatment with NLG919 resulted in a significant decrease in kynurenine levels and the kynurenine/tryptophan ratio in both plasma and tumor tissue for 6-12 hours.[10]
Immunophenotyping of tumors from NLG919-treated mice revealed a more favorable anti-tumor immune microenvironment, characterized by:
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Increased percentage of CD3+, CD8+, and CD4+ T cells.[10]
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Enhanced secretion of IFN-γ and interleukin-2.[10]
-
Decreased percentage of CD4+CD25+ regulatory T cells.[10]
When combined with paclitaxel chemotherapy, NLG919 displayed synergistic anti-tumor effects without increasing the toxicity of paclitaxel.[10]
Clinical Development
A Phase I clinical trial (NCT02048709) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of NLG919 (navoximod) in patients with recurrent advanced solid tumors.[11][12]
Clinical Trial Summary
| Parameter | Details | Reference |
| Phase | Phase Ia | [12] |
| Trial ID | NCT02048709 | [11] |
| Patient Population | Recurrent advanced solid tumors | [12] |
| Dosing | 50-800 mg orally twice daily (BID) on a 21/28 day schedule and 600 mg on a 28/28 day schedule | [12] |
| Safety | Generally well-tolerated at doses up to 800 mg BID. The most common adverse events were fatigue, cough, decreased appetite, and pruritus. | [12] |
| Pharmacokinetics | Rapidly absorbed (Tmax ~1h) with a half-life of ~11 hours, supporting BID dosing. | [12] |
| Pharmacodynamics | Transiently decreased plasma kynurenine from baseline levels. | [12] |
| Efficacy | 36% of efficacy-evaluable patients had stable disease. | [12] |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol describes a cell-based assay to determine the inhibitory activity of compounds against IDO1 by measuring kynurenine production.
Materials:
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SKOV-3 ovarian cancer cell line (or another cell line with inducible IDO1 expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
NLG919 or other test compounds
-
96-well cell culture plates
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p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
Plate reader
Protocol Workflow:
Caption: Workflow for In Vitro IDO1 Inhibition Assay.
In Vivo B16-F10 Melanoma Model
This protocol outlines a common in vivo model to assess the anti-tumor efficacy of NLG919.
Materials:
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C57BL/6 mice
-
B16-F10 murine melanoma cell line
-
Phosphate-buffered saline (PBS)
-
NLG919
-
Vehicle control (e.g., appropriate solvent for NLG919)
-
Calipers for tumor measurement
Protocol Workflow:
Caption: Workflow for In Vivo B16-F10 Melanoma Model.
Measurement of Tryptophan and Kynurenine Levels
This protocol describes a general method for quantifying tryptophan and kynurenine in plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plasma or tissue homogenate samples
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., sodium phosphate buffer and methanol)
-
Tryptophan and kynurenine standards
Protocol Workflow:
Caption: Workflow for Tryptophan and Kynurenine HPLC Analysis.
Conclusion
NLG919 is a potent and selective inhibitor of the IDO1 enzyme, a key driver of immunosuppression in the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, NLG919 restores T-cell function and promotes an anti-tumor immune response. Preclinical studies have demonstrated its efficacy both as a monotherapy and in combination with chemotherapy. Early clinical data suggest that NLG919 is well-tolerated and can effectively modulate the IDO1 pathway in cancer patients. Further investigation into the clinical utility of NLG919, particularly in combination with other immunotherapies, is warranted. This technical guide provides a comprehensive overview of the mechanism of action of NLG919, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
